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Introduction and Rationale

Fenticonazole nitrate (FTN) is a broad-spectrum imidazole derivative antifungal agent effective against

various fungi and gram-positive bacteria. Its therapeutic efficacy in treating superficial fungal infections like

tinea corporis (ringworm) is compromised by its low aqueous solubility (<0.1 mg/mL), which limits its

topical delivery and bioavailability [1] [2]. Trans-novasomes (TNs) represent an innovative vesicular system

designed to overcome this limitation. These multilayered, non-phospholipid vesicles enhance the penetration

of FTN through the stratum corneum, targeting the site of infection and improving therapeutic outcomes

while potentially reducing systemic side effects [1] [3] [4].

Formulation Development and Optimization

The development of FTN-loaded TNs utilized a systematic Quality by Design (QbD) approach via a D-

optimal experimental design to understand the impact of critical formulation variables on the

characteristics of the resulting nanovesicles [1].

2.1 Critical Formulation Factors and Responses

Independent Variables: The factors investigated were:
X1: Span 60 amount (50 - 90 mg)

X2: Oleic acid amount (10 - 50 mg)
X3: Brij type (Brij 93 or Brij 58) The cholesterol amount was kept constant at 30 mg, and the Brij

amount at 10 mg [1].
Dependent Responses: The target outcomes for optimization were:
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Y1: Entrapment Efficiency (EE%) - Maximize

Y2: Particle Size (PS) - Minimize
Y3: Polydispersity Index (PDI) - Minimize

Y4: Zeta Potential (ZP) - Maximize (absolute value) [1]

The interplay of these components is crucial: Span 60 and cholesterol provide the vesicular structure, oleic

acid acts as a penetration enhancer and fluidizer, and Brij serves as an edge activator, further boosting

deformability and topical penetration [1].

2.2 Quantitative Formulation Data

The following table summarizes the composition and results for the lead optimized formulation (F7)

alongside the target ranges for key characteristics.

Table 1: Composition and Characteristics of the Optimized Trans-Novasomes (F7)

Parameter Optimized Formulation (F7) Value Target / General Range

Span 60 Amount Not Specified (within 50-90 mg) 50 - 90 mg [1]

Oleic Acid Amount Not Specified (within 10-50 mg) 10 - 50 mg [1]

Brij Type Not Specified (Brij 93 or 58) Brij 93 or Brij 58 [1]

Cholesterol Amount 30 mg 30 mg (Fixed) [1]

Entrapment Efficiency (EE%) 100.00 ± 1.10% Maximize [1]

Particle Size (PS) 358.60 ± 10.76 nm Minimize [1]

Polydispersity Index (PDI) 0.51 ± 0.004 Minimize [1]

Zeta Potential (ZP) -30.00 ± 0.80 mV Maximize (absolute value) [1]

The optimized formulation (F7) was spherical in morphology and met all the desired criteria, achieving

complete drug entrapment and a high negative zeta potential, which contributes to colloidal stability by

preventing particle aggregation [1].
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Detailed Experimental Protocols

3.1 Protocol: Preparation of FTN-loaded Trans-Novasomes via Ethanol Injection

Objective: To reproducibly prepare FTN-loaded trans-novasomes using the ethanol injection method [1].

Materials:

Fenticonazole nitrate (FTN)

Span 60
Cholesterol

Oleic acid
Brij (92, 93, or 58)

Absolute Ethanol
Distilled Water

Equipment:

Water bath (e.g., Julabo Labortechnik, Type USR3)
Magnetic stirrer with hotplate (e.g., MSH-20D, GmbH)

Sonicator water bath (e.g., Ultra Sonicator, Elma LC 60/H)
Rotary evaporator (optional, for solvent removal)

Procedure:

Dissolution of Lipid Phase: Accurately weigh FTN (25 mg), Span 60 (X1 mg), cholesterol (30 mg),
and oleic acid (X2 mg). Dissolve them completely in absolute ethanol using a water bath maintained

at 60°C [1].
Preparation of Aqueous Phase: Dissolve Brij (10 mg) in a five-fold greater volume of distilled water

(relative to the ethanolic solution). Heat and maintain this aqueous phase at 60°C under magnetic
stirring [1].

Injection and Vesicle Formation: Inject the clear, hot ethanolic solution dropwise into the aqueous
phase using a syringe or pipette. Sudden turbidity indicates the instantaneous formation of trans-

novasomes [1].
Evaporation and Sizing: Continue stirring the dispersion for 30 minutes to allow for complete

evaporation of ethanol. Subsequently, subject the dispersion to sonication in a bath-sonicator for 5
minutes to reduce particle size and improve homogeneity [1].

Storage: Store the final trans-novasomes dispersion at 4°C in a sealed container until further use [1].

3.2 Protocol: Characterization of Trans-Novasomes
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1. Entrapment Efficiency (EE%)

Method: Centrifuge 1 mL of the TN dispersion using a cooling centrifuge at 20,000 rpm for 1 hour at
4°C to separate the free (unentrapped) drug. Carefully collect the sediment. Destroy the sediment

using methanol and quantify the FTN concentration in the resulting solution via UV-Vis
spectrophotometry at λmax 252 nm [1].

Calculation: EE% = (Amount of entrapped FTN / Total amount of FTN added) × 100 [1].

2. Particle Size, PDI, and Zeta Potential

Method: Dilute a small aliquot of the TN dispersion with distilled water to ensure an appropriate

scattering intensity. Analyze the diluted sample using a dynamic light scattering instrument (e.g.,
Zetasizer). Perform measurements in triplicate and report the average values for particle size (PS),

polydispersity index (PDI), and zeta potential (ZP) [1].

3. In vitro Release Study

Method: Use a dialysis bag diffusion technique. Place the TN dispersion in a dialysis bag (molecular

weight cutoff ~14,000 Da). Immerse the bag in a suitable release medium (e.g., phosphate buffer, pH
5.5) maintained at 37±0.5°C under continuous stirring. Withdraw samples at predetermined time

intervals and replace with an equal volume of fresh medium to maintain sink conditions. Analyze the
samples for drug content using HPLC or UV-Vis spectrophotometry [2].

4. Morphological Analysis

Method: Use Transmission Electron Microscopy (TEM). Dilute the TN dispersion and place a drop on
a carbon-coated copper grid. Negative stain with phosphotungstic acid solution (1-2% w/v). Allow to

air-dry completely before visualizing under the microscope to confirm spherical morphology and size
[1].

Biological Evaluation Protocols and Findings

4.1 Protocol: Antifungal Efficacy via XTT Reduction Assay

Objective: To evaluate the in vitro antifungal activity of FTN-TNs against dermatophytes like Trichophyton

mentagrophytes and compare it to a conventional FTN suspension [1].

Procedure:

Culture Preparation: Grow the fungal strain in a suitable broth medium to a standardized turbidity.
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Treatment: Incubate the fungal cells with the optimized FTN-TN formulation (F7), a plain FTN

suspension at an equivalent concentration, and a negative control (vehicle) for a specified period.
XTT Incubation: Add the 2,3-bis(2-methyloxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide

(XTT) reagent to the treated cultures and incubate. Metabolically active fungi reduce the yellow XTT
tetrazolium salt to a water-soluble, orange formazan product.

Quantification: Measure the absorbance of the formed formazan at ~490 nm. The reduction in
absorbance in the treated groups compared to the control is directly proportional to the inhibition of

fungal growth [1].

Finding: The FTN-loaded trans-novasomes (F7) inhibited the growth of T. mentagrophytes more effectively

than the FTN suspension, as indicated by a significantly lower XTT reduction value [1].

4.2 Protocol: Clinical Appraisal in Tinea Corporis Patients

Objective: To assess the clinical efficacy and safety of the optimized FTN-TN formulation in human

subjects.

Study Design: A comparative clinical study is conducted on patients diagnosed with tinea corporis. The test

group is treated with the FTN-TN formulation, while the control group is treated with a marketed standard

(e.g., Miconaz cream, containing 2% miconazole nitrate). The applications are typically twice daily for a

defined period [1].

Assessment Parameters: The magnitude of clinical cure is evaluated based on:

Reduction in erythema (redness)
Reduction in scaling

Reduction in pruritus (itching)
Mycological cure (negative potassium hydroxide (KOH) mount and culture) [1]

Finding: The clinical appraisal confirmed the superiority of the F7 trans-novasomes formula compared to

Miconaz cream in achieving clinical cure of tinea corporis [1].

Mechanism of Action and Visualization

The enhanced efficacy of trans-novasomes can be attributed to their unique structure and mechanism. They

are multi-bilayered vesicles (2-7 layers) with a high-capacity central core, providing structural integrity and

high drug loading [3] [4]. The inclusion of Brij as an edge activator and oleic acid as a free fatty acid
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increases the flexibility and deformability of the vesicles. This allows them to penetrate the skin's stratum

corneum more effectively by interacting with and fluidizing the intercellular lipids, enabling deeper delivery

of FTN into the epidermal layers where the fungal infection resides [1].

The following diagram, created using Graphviz, illustrates the experimental workflow for the development

and evaluation of Fenticonazole Nitrate Trans-Novasomes.
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FTN Trans-Novasomes R&D Workflow

Problem: FTN Low Solubility

Formulation Design
(Span 60, Oleic Acid, Brij, Cholesterol)

QbD: D-optimal Design

Ethanol Injection Method

In-Vitro Characterization
(EE%, PS, PDI, ZP)

  Refinement

Morphology (TEM)

In-Vitro Release

In-Vitro Antifungal Assay (XTT)

  Feedback

In-Vivo / Clinical Appraisal
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Outcome: Enhanced Clinical Cure

Click to download full resolution via product page

Stability and Regulatory Considerations

Stability studies should be conducted on the optimized TN formulation as per ICH guidelines. Samples

stored at 4°C, room temperature, and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) should be

monitored over time for changes in PS, PDI, ZP, EE%, and drug content [2]. The excellent safety profile of

novasomes components supports their potential for pharmaceutical use [3]. For clinical translation, scale-up

from laboratory batch preparation to large-scale manufacturing using methods like microfluidization or

multiple membrane extrusion should be explored to ensure batch-to-batch consistency [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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